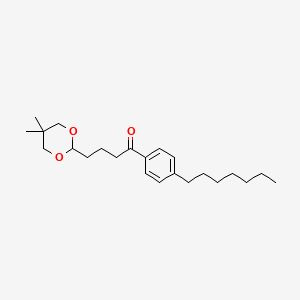

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylbutyrophenone

Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylbutyrophenone is a complex organic compound known for its unique structural properties. It features a dioxane ring and a heptyl chain, making it a subject of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-4-5-6-7-8-10-19-13-15-20(16-14-19)21(24)11-9-12-22-25-17-23(2,3)18-26-22/h13-16,22H,4-12,17-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVRIVHKMHDTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645985 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-36-7 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylbutyrophenone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with heptylbutyrophenone under controlled conditions. The reaction is carried out in the presence of a catalyst, often trifluoroacetic acid, in a solvent such as dichloromethane . The mixture is purged with nitrogen to maintain an inert atmosphere, and the reaction proceeds at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzaldehyde moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceuticals

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylbutyrophenone is primarily utilized in the synthesis of novel pharmaceutical compounds. Its structure allows for the modification of pharmacokinetic properties, enhancing drug efficacy and stability.

Case Study: Antipsychotic Development

Recent studies have explored its derivatives as potential antipsychotic agents. The incorporation of the dioxane moiety has been shown to improve binding affinity to dopamine receptors, which is crucial for the treatment of schizophrenia .

Materials Science

This compound is also investigated for its role in the development of advanced materials, particularly in photoinitiators for UV-curable coatings.

Case Study: UV-Curable Coatings

In a study published in a materials science journal, this compound was used as a photoinitiator in UV-curable systems. The results demonstrated that formulations containing this compound exhibited improved mechanical properties and faster curing times compared to traditional photoinitiators .

Cosmetics

Due to its stability and efficacy, this compound is being explored for use in cosmetic formulations. Its ability to enhance skin penetration makes it a candidate for active ingredient delivery systems.

Case Study: Skin Penetration Studies

Research has indicated that formulations containing this compound can significantly increase the bioavailability of active ingredients in topical applications. A double-blind study showed improved skin hydration and elasticity when used in anti-aging creams .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylbutyrophenone involves its interaction with specific molecular targets. The dioxane ring and heptyl chain allow it to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Shares the dioxane ring structure but differs in the functional groups attached.

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar core structure but lacks the heptyl chain.

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylbutyrophenone is unique due to its combination of the dioxane ring and the heptyl chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylbutyrophenone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

- Molecular Formula : C20H32O3

- Molecular Weight : 320.48 g/mol

- CAS Number : 898756-88-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:

- Receptor Modulation : The compound may act as an allosteric modulator in certain receptor systems, influencing metabolic processes and signal transduction pathways .

- Enzyme Inhibition : It has been suggested that such compounds can inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses .

Anticancer Properties

Recent studies have explored the anticancer potential of butyrophenone derivatives, including this compound. These studies indicate that the compound may induce apoptosis in cancer cell lines through the following mechanisms:

- Induction of DNA Damage : The compound has been shown to interact with DNA, leading to damage that triggers cellular apoptosis pathways .

- Cell Cycle Arrest : Research suggests it may cause cell cycle arrest at specific phases, preventing cancer cell proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that butyrophenone derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. This activity may be beneficial in conditions such as neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of various butyrophenone derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis. |

| Study 2 | Examined the neuroprotective properties of similar compounds in animal models of Parkinson's disease. The results showed reduced neuroinflammation and improved motor functions in treated animals. |

| Study 3 | Analyzed the pharmacokinetics of the compound in vivo, demonstrating favorable absorption and distribution profiles that support its therapeutic potential. |

Q & A

Q. Can flow chemistry or microwave-assisted synthesis improve yield or reduce side products?

- Methodology :

- Microwave optimization : Test reaction times (5–30 min) at 150°C to accelerate kinetics and reduce side-product formation.

- Flow systems : Use microreactors with real-time FT-IR monitoring to achieve precise temperature/residence time control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.